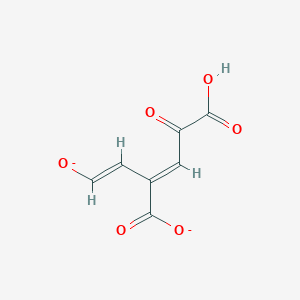
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-carboxy-2-hydroxy-cis,cis-muconate 6-semialdehyde(2-) is a dicarboxylic acid dianion arising from deprotonation of the carboxy groups of 4-carboxy-2-hydroxy-cis,cis-muconic acid 6-semialdehyde; major species at pH 7.3. It is a conjugate base of a 4-carboxy-2-hydroxy-cis,cis-muconate 6-semialdehyde.
Scientific Research Applications
Chemical Synthesis and Modifications
Synthesis from l-tartaric acid : Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, synthesized from l-tartaric acid, transforms into methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate upon reaction with CF3COOH and NaOH, showing the compound's potential in chemical synthesis and modification processes (Gimalova et al., 2013).
Recyclization in chemical reactions : The compound exhibits interesting behavior in chemical reactions, such as undergoing recyclization when treated with CF3COOH and then NaOH (Gimalova et al., 2014).
Biological and Environmental Applications
Bioactive compound isolation : Isolated from Raphanus sativus L. seeds, thioglucosides with structures similar to this compound show potential for biological applications (Duan et al., 2006).
Role in bioremediation : A study on Fusarium incarnatum UC-14 laccase demonstrates its potential in bioremediating Bisphenol A, highlighting the role of related compounds in environmental applications (Chhaya & Gupte, 2013).
Enzymatic Reactions and Chemical Transformations
Enzyme interactions : The compound's analogues exhibit half-site binding to 4-oxalocrotonate tautomerase, indicating potential for studying enzyme interactions and kinetics (Azurmendi et al., 2005).
Hydrogenation processes : Ethyl 2-oxo-4-arylbut-3-enoate, structurally related to this compound, undergoes enantioselective hydrogenation, demonstrating applications in chemical transformations (Meng et al., 2008).
Analytical Chemistry
- Aerosol analysis : Compounds structurally similar to this compound have been identified in aerosol analysis, signifying their role in environmental monitoring and assessment (Jaoui et al., 2005).
properties
Product Name |
(2E,4E)-2-hydroxy-4-(2-oxoethylidene)pent-2-enedioate |
|---|---|
Molecular Formula |
C7H4O6-2 |
Molecular Weight |
184.1 g/mol |
IUPAC Name |
(E)-5-hydroxy-2-[(E)-2-oxidoethenyl]-4,5-dioxopent-2-enoate |
InChI |
InChI=1S/C7H6O6/c8-2-1-4(6(10)11)3-5(9)7(12)13/h1-3,8H,(H,10,11)(H,12,13)/p-2/b2-1+,4-3+ |
InChI Key |
QZWBTDVXBPUISR-MVJNYCIBSA-L |
Isomeric SMILES |
C(=C/[O-])\C(=C/C(=O)C(=O)O)\C(=O)[O-] |
Canonical SMILES |
C(=C[O-])C(=CC(=O)C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



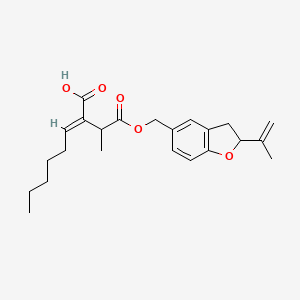

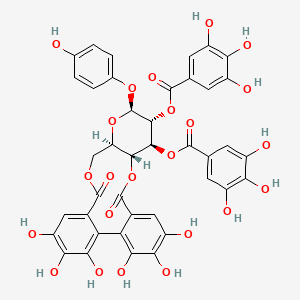
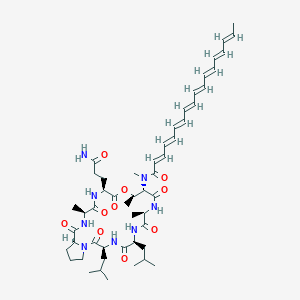
](/img/structure/B1263058.png)
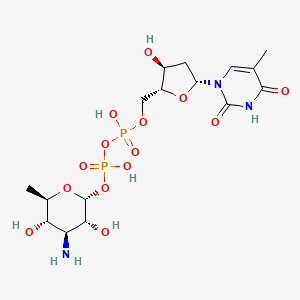
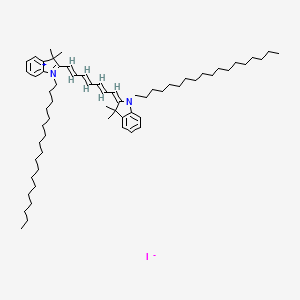
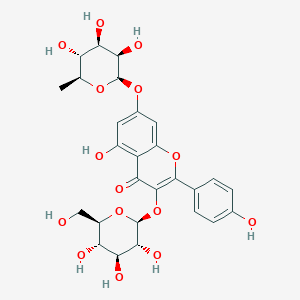
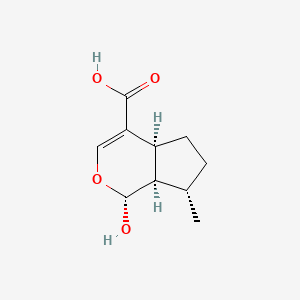
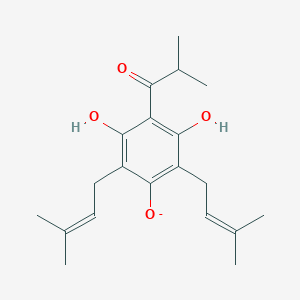
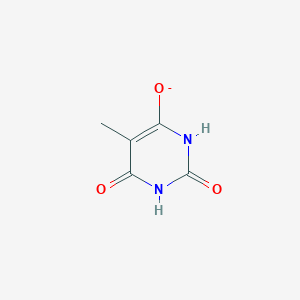
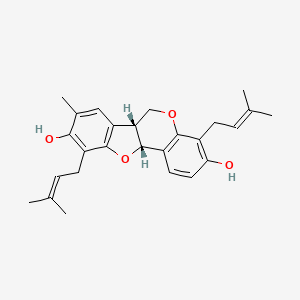
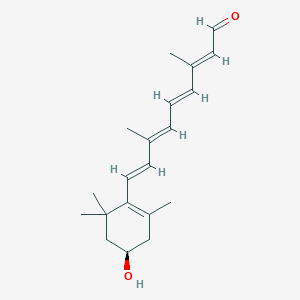
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)